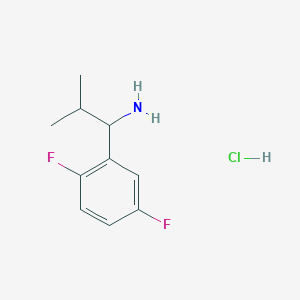

1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride

CAS No.: 1864014-41-4

Cat. No.: VC3096151

Molecular Formula: C10H14ClF2N

Molecular Weight: 221.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864014-41-4 |

|---|---|

| Molecular Formula | C10H14ClF2N |

| Molecular Weight | 221.67 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)8-5-7(11)3-4-9(8)12;/h3-6,10H,13H2,1-2H3;1H |

| Standard InChI Key | INQIFYAOPVPWED-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=C(C=CC(=C1)F)F)N.Cl |

| Canonical SMILES | CC(C)C(C1=C(C=CC(=C1)F)F)N.Cl |

Introduction

1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride, with the CAS number 1864014-41-4, is a chemical compound that belongs to the class of amines. It is specifically a hydrochloride salt of an amine, which typically exhibits properties such as being a solid at room temperature and having a specific melting point, though detailed physical properties like melting point are not readily available in the current literature.

Hazards

This compound is classified as an unstable explosive, with hazard statements H200 (unstable explosive) and H201 (explosive; mass explosion hazard) . Handling requires caution due to its explosive nature.

General Synthesis Approach

-

Starting Materials: The synthesis often begins with a difluorophenyl compound, which is then converted into the desired amine structure.

-

Reaction Conditions: The reaction conditions, such as solvents and catalysts, depend on the specific method used to form the amine linkage.

Stability and Handling

Given its explosive nature, handling this compound requires careful attention to safety protocols, including proper storage and handling procedures to minimize risks.

Applications and Research Findings

While specific applications of 1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride are not detailed in the available literature, compounds with similar structures are often explored for their potential in pharmaceutical or chemical synthesis applications.

Potential Uses

-

Pharmaceutical Intermediates: Amines are commonly used as intermediates in the synthesis of pharmaceuticals due to their ability to form various derivatives.

-

Chemical Synthesis: The compound's reactivity makes it useful for synthesizing more complex molecules.

Safety and Precautions

Due to the explosive nature of this compound, it is crucial to follow strict safety protocols when handling it:

-

Storage: Store in a cool, dry place away from sources of ignition.

-

Handling: Wear protective clothing, including gloves and safety glasses. Use in well-ventilated areas.

Hazardous Statements

-

H200: Unstable explosive.

-

H201: Explosive; mass explosion hazard.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume